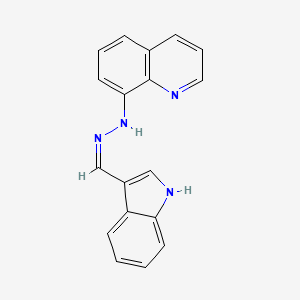
3,4-Dichlorophenylzinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. It is a solution of 3,4-dichlorophenylzinc bromide in THF, a solvent that stabilizes the organozinc compound and facilitates its use in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3,4-dichlorophenylzinc bromide typically involves the reaction of 3,4-dichlorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the organozinc compound. The general reaction can be represented as follows:
3,4-Dichlorophenyl bromide+Zn→3,4-Dichlorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3,4-dichlorophenylzinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are essential to minimize impurities and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
3,4-Dichlorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It participates in reactions such as Negishi coupling to form carbon-carbon bonds.
Substitution Reactions: It can replace halides in organic molecules.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in THF at low temperatures.
Cross-Coupling Reactions: Often requires a palladium catalyst and a base, with the reaction performed under an inert atmosphere.
Substitution Reactions: May involve halide substrates and be conducted in the presence of a suitable solvent like THF.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Resulting from cross-coupling reactions.
Substituted Aromatics: Produced through substitution reactions.
科学研究应用
3,4-Dichlorophenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism of action of 3,4-dichlorophenylzinc bromide involves its role as a nucleophile in various chemical reactions. The organozinc compound donates electrons to electrophilic centers in reactants, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
相似化合物的比较
Similar Compounds
- 3,5-Dichlorophenylzinc bromide
- 3-Chlorophenylzinc bromide
- 4-Chlorophenylzinc bromide
Comparison
Compared to similar compounds, 3,4-dichlorophenylzinc bromide offers unique reactivity due to the presence of two chlorine atoms on the phenyl ring. This substitution pattern can influence the electronic properties and steric effects, making it particularly useful in certain synthetic applications where other organozinc reagents may not be as effective.
属性
分子式 |
C6H3BrCl2Zn |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2-dichlorobenzene-5-ide |
InChI |
InChI=1S/C6H3Cl2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
ARUYCULFJWYDOG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121773.png)
![2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole](/img/structure/B14121788.png)



![[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid](/img/structure/B14121809.png)
![10-Hydroxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one](/img/structure/B14121817.png)

![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14121826.png)
![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121833.png)



